molecular formula C16H13FN2O3S B2398806 N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 907973-71-1

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2398806
CAS No.: 907973-71-1
M. Wt: 332.35
InChI Key: ACXRJCSXMRQXJG-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the fluorine atom and the dimethoxybenzamide moiety in this compound potentially enhances its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 4-fluorobenzo[d]thiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide
  • N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and specificity. The dimethoxybenzamide moiety also contributes to its unique chemical and biological properties .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-21-11-7-6-9(8-12(11)22-2)15(20)19-16-18-14-10(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXRJCSXMRQXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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